molecular formula C12H17ClN4 B1521677 {2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride CAS No. 1185297-97-5

{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride

Cat. No. B1521677
M. Wt: 252.74 g/mol
InChI Key: OBEPEOJQNVOZKV-UHFFFAOYSA-N
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Description

“{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride” is a biochemical compound with the molecular formula C12H16N4•HCl and a molecular weight of 252.74 . It is used for proteomics research .

Scientific Research Applications

Potentiometric, Calorimetric, and Solution NMR Studies

This study discusses the synthesis of a water-soluble tripodal amine phenol ligand and its complexation properties with lanthanide(III) ions. It highlights the ligand's selectivity for heavier lanthanides and its enthalpic affinity, providing insights into complexation behaviors that could be relevant for similar compounds in separation and sensor technologies (Caravan et al., 1995).

Tripodal Aminophenolate Ligand Complexes of Aluminum(III), Gallium(III), and Indium(III) in Water

This research elaborates on the formation constants and solution structures of complexes formed with amine phenols and Group 13 metals. It provides a comparative analysis of stability and structure, which could be insightful for understanding the coordination chemistry of similar triazolyl compounds (Caravan & Orvig, 1997).

Relevant π-hole Tetrel Bonding Interactions in Ethyl 2-triazolyl-2-oxoacetate Derivatives

This manuscript reports on the synthesis and characterization of triazole derivatives, focusing on their self-assembly and tetrel bonding interactions. The study may provide a foundation for understanding the intermolecular interactions and potential applications of similar triazole-based compounds in designing new materials (Ahmed et al., 2020).

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

This paper presents the synthesis of triazole derivatives and their screening for antimicrobial activities, offering insights into the potential use of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands

This research discusses ruthenium(II)-based catalysts incorporating triazol-5-ylidene ligands for C-N bond formation, demonstrating the catalytic potential of similar triazolyl compounds in organic synthesis (Donthireddy et al., 2020).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound.

Future Directions

The future directions for the use of this compound would likely depend on the outcomes of current research. As it is used in proteomics research , it may contribute to advancements in this field.

properties

IUPAC Name

2-[5-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-9-3-2-4-10(7-9)8-12-14-11(5-6-13)15-16-12;/h2-4,7H,5-6,8,13H2,1H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEPEOJQNVOZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=NC(=NN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride

CAS RN

1185297-97-5
Record name 1H-1,2,4-Triazole-5-ethanamine, 3-[(3-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
Reactant of Route 2
{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
Reactant of Route 3
{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
Reactant of Route 4
{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
Reactant of Route 5
{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride
Reactant of Route 6
{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride

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